3-Quinolin-3-ylbenzonitrile
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Overview
Description
3-Quinolin-3-ylbenzonitrile is an organic compound that features a quinoline ring attached to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Quinolin-3-ylbenzonitrile typically involves the reaction of quinoline derivatives with benzonitrile precursors. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a quinoline boronic acid reacts with a benzonitrile halide under mild conditions . Another approach involves the direct cyanation of quinoline derivatives using cyanating agents like copper(I) cyanide .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-Quinolin-3-ylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents.
Major Products:
- Quinoline N-oxides (oxidation)
- Primary amines (reduction)
- Substituted quinoline derivatives (substitution)
Scientific Research Applications
3-Quinolin-3-ylbenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which 3-Quinolin-3-ylbenzonitrile exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. For example, in medicinal applications, the compound may inhibit the activity of specific kinases involved in cancer cell signaling pathways, leading to reduced cell proliferation and increased apoptosis . The nitrile group can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the benzonitrile moiety.
Benzonitrile: A simpler compound with a nitrile group attached to a benzene ring.
Quinolinyl-pyrazoles: Compounds that combine quinoline and pyrazole rings, often studied for their pharmacological properties.
Uniqueness: 3-Quinolin-3-ylbenzonitrile is unique due to the presence of both quinoline and benzonitrile functionalities, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
3-quinolin-3-ylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c17-10-12-4-3-6-13(8-12)15-9-14-5-1-2-7-16(14)18-11-15/h1-9,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFVRRJBKZFWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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